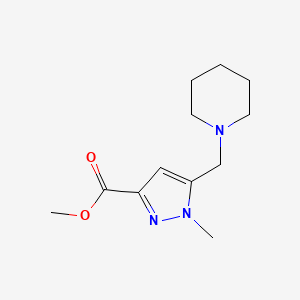

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester

説明

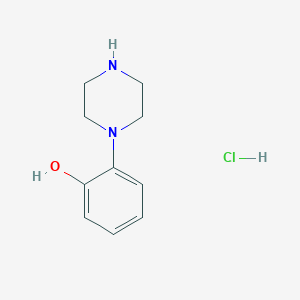

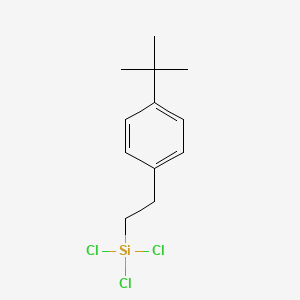

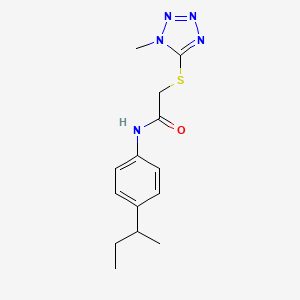

“1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester” is a chemical compound with the molecular formula C12H19N3O2 . It is a derivative of carboxylic acid and pyrazole, which are both important classes of organic compounds .

Synthesis Analysis

The synthesis of this compound could potentially involve the process of esterification, which is a common method for producing esters . Esterification is a reaction between a carboxylic acid and an alcohol in the presence of an acid catalyst . In this case, the carboxylic acid would be “1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid” and the alcohol would be methanol .Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring, a piperidine ring, and a carboxylic acid ester group . The presence of these functional groups can significantly influence the compound’s reactivity and properties .Chemical Reactions Analysis

As an ester, this compound could undergo a variety of chemical reactions. One common reaction is transesterification, where the ester group exchanges with the organic group of an alcohol . This reaction is often catalyzed by an acid or base .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. It has a molecular weight of 237.29816 . Other properties like melting point, boiling point, and density were not specified in the search results .科学的研究の応用

Medicinal Chemistry and Drug Design

Piperidine derivatives, including our compound of interest, play a crucial role in drug development. Their unique structural features make them valuable building blocks for constructing biologically active molecules. Researchers explore modifications of the piperidine moiety to enhance drug efficacy, selectivity, and pharmacokinetics. The methyl ester group in our compound contributes to its stability and lipophilicity, which are essential for drug-like properties .

Neurological Disorders

Piperidine-based compounds have shown promise in treating neurological conditions. Researchers investigate their potential as ligands for specific receptors (e.g., dopamine receptors) implicated in disorders like Parkinson’s disease, schizophrenia, and depression. Our compound’s piperidine core could serve as a scaffold for designing novel ligands with improved affinity and selectivity .

Anticancer Agents

Piperidine derivatives exhibit antiproliferative activity against cancer cells. By modifying the substituents on the piperidine ring, scientists aim to develop potent anticancer agents. The methyl ester group in our compound may influence its cellular uptake and cytotoxicity. Further studies are needed to explore its efficacy against specific cancer types .

Spiropiperidines in Materials Science

Spiropiperidines, a class of piperidine derivatives, find applications beyond medicine. Researchers have used them as building blocks for designing functional materials, such as polymers, liquid crystals, and sensors. Our compound’s spiropiperidine motif could contribute to novel material properties .

Agrochemicals

Piperidine-based compounds play a role in crop protection. Researchers investigate their insecticidal, fungicidal, and herbicidal properties. The methyl ester group in our compound might enhance its bioavailability and distribution within plants. Potential applications include pest control and disease management in agriculture .

Catalysis and Organic Synthesis

Piperidines participate in various catalytic reactions. Researchers explore their use as ligands for transition metal catalysts or as organocatalysts. Our compound’s piperidine ring could serve as a chiral auxiliary in asymmetric synthesis, enabling the creation of complex molecules with high enantioselectivity .

作用機序

Mode of Action

It’s known that many pyrazole derivatives have diverse biological activities, which suggests that this compound may interact with various biological targets .

Biochemical Pathways

Pyrazole derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

Therefore, its bioavailability and pharmacokinetic profile remain unknown .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other chemicals .

特性

IUPAC Name |

methyl 1-methyl-5-(piperidin-1-ylmethyl)pyrazole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-14-10(8-11(13-14)12(16)17-2)9-15-6-4-3-5-7-15/h8H,3-7,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSDODARLSHQIQP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(=O)OC)CN2CCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-5-piperidin-1-ylmethyl-1H-pyrazole-3-carboxylic acid methyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2S)-1,1-Bis(4-methoxyphenyl)-3-methylbutane-1,2-diamine;dichlororuthenium;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B3115839.png)

![3-methylene-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B3115846.png)